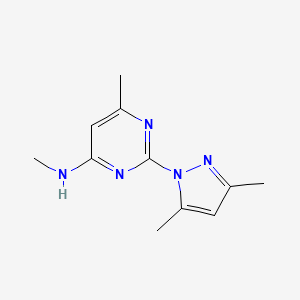
3-Cyano-3-methoxycyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Cyano-3-methoxycyclobutane-1-carboxylic acid” is a chemical compound with the formula C7H9NO3 and a molecular weight of 155.15 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “3-Cyano-3-methoxycyclobutane-1-carboxylic acid” is represented by the formula C7H9NO3 . Further details about its structure are not available from the search results.科学的研究の応用
Organic Synthesis Applications
Cyclobutane derivatives are integral to the development of complex organic molecules due to their unique chemical properties and reactivity. For instance, the formal [4+2] cycloaddition between 3-ethoxycyclobutanones and silyl enol ethers highlights the utility of cyclobutane derivatives in creating highly oxygenated cyclohexanone derivatives, which are valuable in synthetic chemistry for the construction of complex molecules with stereochemical control (Matsuo, Negishi, & Ishibashi, 2009). Similarly, the ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes into translationally invariant polymers underscores the relevance of cyclobutane derivatives in polymer synthesis, offering a pathway to novel materials with defined properties (Song, Lee, Parker, & Sampson, 2010).
Material Science and Polymer Chemistry
The synthesis and characterization of a negative-type photosensitive polyamic acid ester derived from cyclobutane-1,2,3,4-tetracarboxylic dianhydride indicate the importance of cyclobutane structures in developing advanced materials. These compounds are used in photolithography, offering insights into the fabrication of microelectronic devices with high resolution and thermal stability (Choi, Kwon, & Yi, 2006).
Advanced Organic Materials
The gold-catalyzed oxidative ring expansions and cleavages of alkynylcyclopropanes highlight the versatility of cyclobutane derivatives in synthesizing structurally complex and functionally diverse organic materials. Such methodologies allow for the efficient synthesis of cyclobutane derivatives, which are crucial structural units in many natural products and synthetic compounds (Li, Pati, Lin, Sohel, Hung, & Liu, 2010).
特性
IUPAC Name |
3-cyano-3-methoxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7(4-8)2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUJBHJQMQAAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-3-methoxycyclobutane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2601540.png)


![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2601545.png)

![3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2601547.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide](/img/structure/B2601552.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide](/img/structure/B2601556.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601557.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2601559.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2601562.png)
